7-Amino-4-methyl-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-amino-4-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-5-2-3-7(11)9-6(5)4-8(13-9)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14) |
InChI Key |
IZYJKLNGGVJJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 4 Methyl 1h Indole 2 Carboxamide and Its Analogues
Established Synthetic Pathways to the Indole-2-carboxamide Core Structure
The construction of the indole-2-carboxamide core is a critical step, and several classical and contemporary methods are employed to achieve this scaffold. These methods often generate an indole-2-carboxylic acid or its ester derivative, which is then converted to the desired carboxamide.
Fischer Indole (B1671886) Synthesis and Modifications for 2-Carboxamide (B11827560) Formation
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.combyjus.com The process is generally carried out by heating the reactants in the presence of Brønsted or Lewis acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.com
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. alfa-chemistry.com A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement breaks the weak N-N bond and forms a new C-C bond. byjus.com The resulting diimine intermediate undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. alfa-chemistry.combyjus.com
To specifically obtain an indole-2-carboxamide, the Fischer synthesis is often adapted by using a keto acid or its ester, such as pyruvic acid, as the carbonyl component. alfa-chemistry.combyjus.com The reaction with a substituted phenylhydrazine (B124118) yields an indole-2-carboxylic acid. alfa-chemistry.com This acid can then be converted to the target carboxamide through standard amidation procedures. A key advantage is the possibility of performing the indole formation as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com However, a notable limitation is that the reaction with acetaldehyde (B116499) to produce the unsubstituted indole often fails. byjus.com
A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides and hydrazones to form the N-arylhydrazone intermediate, expanding the scope of the traditional method. wikipedia.org
Table 1: Overview of Fischer Indole Synthesis for Indole-2-Carboxylic Acid
| Step | Description | Reactants | Key Intermediates | Product |
| 1. Hydrazone Formation | Condensation of an arylhydrazine with a keto acid. | Substituted Phenylhydrazine, Pyruvic Acid | Arylhydrazone | - |
| 2. Cyclization | Acid-catalyzed rearrangement and ammonia elimination. | - | Enamine, Diimine | Substituted Indole-2-carboxylic acid |
Hemetsberger–Knittel Indole Synthesis in Indole-2-carboxamide Preparation
The Hemetsberger–Knittel indole synthesis provides a direct route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.com This method is particularly valuable for preparing molecules that can be derived from an indole-2-carboxylate (B1230498) precursor. researchgate.net
The synthesis begins with a Knoevenagel or aldol (B89426) condensation of a substituted aryl aldehyde with an α-azidoacetate, such as methyl 2-azidoacetate, to form the required α-azidocinnamate ester. acs.orgresearchgate.net The subsequent step involves thermolysis of this azide (B81097) intermediate, often in a high-boiling solvent like xylene, which leads to an electrophilic cyclization to form the indole-2-carboxylate. acs.orgresearchgate.net The reaction is believed to proceed through a nitrene intermediate. wikipedia.orgresearchgate.net
This pathway is highly effective, with yields often exceeding 70%. wikipedia.org Once the indole-2-carboxylic ester is formed, it can be readily hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an amine to furnish the desired indole-2-carboxamide. researchgate.netacs.org The success of this synthesis is contingent on the availability of the necessary substituted aryl aldehyde. researchgate.net
Table 2: Key Stages of the Hemetsberger–Knittel Synthesis
| Stage | Reaction Type | Starting Materials | Intermediate | Product |
| 1 | Knoevenagel Condensation | Substituted Benzaldehyde, Methyl 2-azidoacetate | Methyl-2-azidocinnamate | - |
| 2 | Thermolytic Cyclization | Methyl-2-azidocinnamate | Nitrene (postulated) | Indole-2-carboxylate |
Palladium-Catalyzed Cross-Coupling Reactions in Indole-2-carboxamide Construction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency in forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds. rsc.orgacs.org These methods offer alternative strategies for constructing the indole-2-carboxamide core, often under milder conditions than classical methods.
One direct approach involves the palladium-catalyzed carbonylation of a 2-iodoindole in the presence of an amine. researchgate.net This reaction efficiently introduces the carboxamide functional group at the C2 position in a single, clean step. Another powerful strategy is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of internal alkynes with substituted anilines to build the indole ring. mdpi.com
Furthermore, palladium catalysis can be employed in intramolecular C-H activation and C-N bond formation sequences to construct the indole scaffold from acyclic precursors. mdpi.com For instance, a palladium-catalyzed tandem nucleophilic substitution/amination protocol has been developed for the one-pot synthesis of substituted indole-3-carboxylic acids, showcasing the power of this approach for building functionalized indole cores. acs.org These methods are characterized by their broad functional group tolerance and versatility, enabling the rapid assembly of complex indole derivatives. rsc.orgacs.org
Strategies for Substituent Introduction and Functionalization on the Indole Ring System
To synthesize a specific target like 7-Amino-4-methyl-1H-indole-2-carboxamide, strategies for the regioselective introduction of functional groups onto the pre-formed indole ring or the use of appropriately substituted starting materials are essential.
Introduction of Amino and Methyl Groups at Specific Positions
The placement of substituents on the benzene (B151609) portion of the indole ring (positions C4 to C7) is challenging due to the inherent reactivity of the pyrrole (B145914) ring, particularly at the C3 position. researchgate.net However, specific strategies have been developed to achieve site-selective functionalization.
One common method for introducing an amino group is through the nitration of the indole ring, followed by the reduction of the resulting nitro group to the desired amine. nih.gov The regioselectivity of nitration can be controlled by the reaction conditions and the directing influence of existing substituents.
Direct C-H functionalization has emerged as a powerful technique for installing groups at specific positions. researchgate.net This often involves the use of a directing group (DG) attached to the indole nitrogen (N1). For example, installing a pivaloyl group at N1 can direct borylation to the C7 position, which can then be converted to other functional groups. researchgate.net Similarly, an N-P(O)tBu₂ directing group can facilitate palladium-catalyzed arylation at the C7 position. researchgate.net To achieve the 4-methyl and 7-amino substitution pattern, one could envision starting with a pre-functionalized aniline (B41778) derivative (e.g., 3-methyl-6-nitroaniline) and constructing the indole ring using one of the methods described in section 2.1. The nitro group can then be reduced to the 7-amino group at a later stage.
Derivatization at the Carboxamide Nitrogen
The final step in the synthesis of many indole-2-carboxamide derivatives is the formation of the amide bond. This is typically achieved by coupling an indole-2-carboxylic acid with a primary or secondary amine. acs.org This step allows for significant structural diversity at the carboxamide nitrogen.
The reaction is facilitated by a variety of coupling reagents that activate the carboxylic acid. Commonly used reagents include BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (dimethylformamide) or DCM (dichloromethane). acs.orgnih.gov This method is highly versatile and is used to couple a wide range of amines to the indole-2-carboxylic acid core, leading to the desired final carboxamide products. acs.orgnih.gov
Novel and Green Chemistry Approaches in this compound Synthesis
The synthesis of complex heterocyclic scaffolds like this compound is increasingly guided by the principles of efficiency, selectivity, and sustainability. Modern synthetic strategies are moving away from classical, often harsh, multi-step procedures towards more elegant catalytic methods and green chemistry protocols that minimize waste and environmental impact.
Catalytic Methods for Efficiency and Selectivity
Transition metal catalysis has become an indispensable tool for the synthesis of indole derivatives, offering mild reaction conditions, high functional group tolerance, and precise control over regioselectivity. mdpi.com Palladium and iridium-based catalysts are particularly prominent in forging the key carbon-carbon and carbon-heteroatom bonds required for assembling the 7-aminoindole core.
A primary catalytic strategy involves the functionalization of a pre-existing indole or halo-indole precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for introducing the C7-amino group. These reactions typically employ a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a specialized phosphine (B1218219) ligand, such as Xantphos, to facilitate the C-N bond formation between a halo-indole and an amine source. beilstein-journals.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. beilstein-journals.org
A more advanced and direct approach involves the regioselective C–H activation and functionalization of the indole ring. Iridium(III)-catalyzed C-H amidation has emerged as a powerful method for directly installing an amino or amido group at the C-7 position of N-protected indoles with excellent regioselectivity. ibs.re.kr This method utilizes a directing group on the indole nitrogen, such as a pivaloyl group, to guide the iridium catalyst to the C-7 position, enabling amidation with organic azides under remarkably mild conditions, even at room temperature. ibs.re.kr This process is highly efficient and avoids the need for pre-functionalized starting materials, representing a significant step forward in synthetic efficiency. ibs.re.kr
Another effective catalytic sequence for building the indole core is a two-step procedure involving a Sonogashira coupling followed by an intramolecular cyclization. mdpi.comorganic-chemistry.org This method is particularly useful for constructing 2-substituted indoles. The process starts with a palladium-catalyzed Sonogashira coupling of a substituted 2-amino-halopyridine (or aniline analogue) with a terminal alkyne, followed by a base- or catalyst-mediated cyclization to form the indole ring. organic-chemistry.org
| Catalytic Method | Catalyst / Reagents | Key Transformation | Advantages |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | C-N cross-coupling on a 7-haloindole precursor | Effective for installing the C7-amino group on a pre-formed ring. beilstein-journals.org |
| Iridium-Catalyzed C-H Amidation | [IrCp*Cl₂]₂, AgNTf₂, Organic Azide | Direct C7-H amination of an N-pivaloylindole | High regioselectivity, exceptionally mild conditions (room temp), no pre-functionalization needed. ibs.re.kr |
| Sonogashira/Cyclization | Pd catalyst, Cu(I) co-catalyst; then base (e.g., KOtBu) | Forms the indole ring from an aniline and alkyne | Builds the substituted indole core directly; versatile for 2-position substituents. organic-chemistry.org |
Sustainable Synthesis Protocols
In alignment with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that reduce waste, avoid hazardous reagents, and operate under milder, more energy-efficient conditions. nih.gov
A standout sustainable strategy for synthesizing indole-2-carboxamides involves a two-step process initiated by a multicomponent reaction (MCR). rsc.orgresearchgate.net The Ugi four-component reaction (Ugi-4CR) serves as a powerful first step, bringing together an aniline derivative, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide at room temperature. rsc.org This reaction proceeds in good to quantitative yields to form an intermediate adduct. The subsequent step involves an acid-catalyzed cyclization, often using methanesulfonic acid at a moderately elevated temperature (e.g., 70 °C), to construct the final indole-2-carboxamide product. rsc.org
The advantages of this MCR-based approach are numerous:
Atom Economy: It combines four distinct starting materials in a single step, maximizing the incorporation of atoms into the product.
Sustainability: The protocol avoids the use of transition metal catalysts, reducing both cost and toxic metal waste. researchgate.net
Mild Conditions: The initial Ugi reaction proceeds efficiently at room temperature. rsc.org
Scalability: The method has been demonstrated to be easily scalable to the gram level with high yields. researchgate.net
This method provides a highly flexible and efficient route to a wide array of multi-substituted indole-2-carboxamides by simply varying the initial building blocks. rsc.org
| Sustainable Protocol | Key Steps | Reagents & Conditions | Green Chemistry Advantages |
| Multicomponent Reaction (MCR) Route | 1. Ugi four-component reaction (Ugi-4CR)2. Acid-catalyzed cyclization | 1. Anilines, glyoxal dimethyl acetal, formic acid, isocyanides; Room Temp.2. Methanesulfonic acid; 70 °C | Metal-free, high atom economy, mild conditions, scalable, broad substrate scope. rsc.orgresearchgate.net |
| Direct Amide Coupling | Condensation of carboxylic acid and amine | Diphenylsilane, N-methylpyrrolidine | Avoids harsh activating agents (like SOCl₂), reduces waste, often proceeds without strict exclusion of air or moisture. themjalab.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Amino 4 Methyl 1h Indole 2 Carboxamide Derivatives
Systematic Structural Modifications and Their Impact on Biological Interactions
The indole-2-carboxamide scaffold has been the subject of extensive research, leading to the development of derivatives with a wide range of biological activities, including antitubercular, anticancer, and cannabinoid receptor modulating effects. nih.govrsc.orgnih.govnih.gov The biological profile of these compounds is highly dependent on the substitution patterns on the indole (B1671886) nucleus, the nature of the N-substituent on the carboxamide moiety, and the characteristics of any linking chains.
The substitution pattern on the indole core is a critical determinant of biological activity. impactfactor.org Modifications at positions C4, C5, C6, and C7 have been shown to significantly modulate the potency and efficacy of indole-2-carboxamide derivatives.
In the context of antitubercular activity, lipophilicity driven by substituents on the indole ring plays a significant role. rsc.org For instance, in a series of N-(rimantadine)-indole-2-carboxamides, a 4-methoxyindole (B31235) analogue showed a twofold enhancement in activity compared to its 5-methoxy counterpart. rsc.org Further exploration revealed that more lipophilic methyl and chloro groups at the C5 position resulted in a twofold increase in activity over the 5-methoxy analogue, suggesting that lipophilicity contributes to the bioactivity of this series. rsc.org
The position of the substituent is also crucial. A bromo group at the C6 position led to a nearly 10-fold increase in activity compared to the unsubstituted indole and a 4.5-fold increase compared to 5-halo-substituted indoles. rsc.org The most potent compounds in this series featured di-halogen substitutions, with a 4,6-dichloro substituted derivative exhibiting nearly a three-fold rise in activity, rendering it comparable in potency to the first-line drug isoniazid. rsc.org It is theorized that these lipophilic groups facilitate the diffusion of the compounds through the lipid-rich bilayer of M. tuberculosis. rsc.org
Similarly, in the development of CB1 receptor allosteric modulators, substitutions on the indole ring are important. Structure-activity relationship studies indicated that a chloro or fluoro group at the C5 position and small alkyl groups (like methyl) at the C3 position enhanced the modulatory potency at the CB1 receptor. nih.gov
Conversely, for antiproliferative activity against certain cancer cell lines, the introduction of a 5-haloindole moiety via an amide linkage was shown to improve the ligand binding profile within the protein active site. nih.gov The protein pocket can accommodate both chlorine and bromine atoms at the C5 position, allowing the ligand to form additional halogen bond interactions. nih.gov
| Compound ID | Indole Substituents | N-Substituent | MIC (μM) | Reference |
|---|---|---|---|---|
| 8a | Unsubstituted | Rimantadine (B1662185) | 6.20 | rsc.org |
| 8b | 4-Methoxy | Rimantadine | 2.84 | rsc.org |
| 8c | 5-Methoxy | Rimantadine | 5.67 | rsc.org |
| 8d | 5-Methyl | Rimantadine | 2.97 | rsc.org |
| 8e | 5-Chloro | Rimantadine | 2.80 | rsc.org |
| 8f | 6-Bromo | Rimantadine | 0.62 | rsc.org |
| 8g | 4,6-Dichloro | Rimantadine | 0.32 | rsc.org |
| 4 | 4,6-Dimethyl | Rimantadine | 0.88 | rsc.org |
The carboxamide group at the C2 position of the indole is a key structural feature, often involved in crucial hydrogen-bonding interactions with biological targets. The substituent attached to the amide nitrogen (N-substituent) has a profound impact on the compound's biological activity.
In the pursuit of antiproliferative agents, linking a second indole or benzofuran (B130515) moiety through the carboxamide group proved essential for activity. Simple amine derivatives were found to be significantly less potent than compounds featuring these extended N-substituents. nih.gov The nature of the substituent on the third position of this second indole moiety also fine-tuned the activity, with the order of preference being H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. nih.gov
For CB1 receptor modulators, N-substituents containing a phenyl ring were investigated. nih.gov An electron-donating group, specifically a diethylamino group, at the 4-position of this phenyl ring was found to be an important feature for enhancing modulating activity. In general, diethylamino analogues were more potent than piperidinyl analogues at this position. nih.gov
Studies on anti-Trypanosoma cruzi agents showed that modifications to the carboxamide linker itself were critical. nih.gov Replacing the carboxamide with a sulfonamide resulted in a complete loss of potency. Interestingly, N-methylating the amide did not decrease potency, and methylating both the amide and the indole nitrogen restored potency to levels similar to the parent compound, while also improving the solubility profile. nih.gov Furthermore, antitubercular studies found that N-(rimantadine)-indole-2-carboxamides were generally less potent than their N-(1-adamantyl) counterparts, despite the higher lipophilicity of the rimantadine derivatives, indicating that steric bulk and specific hydrophobic interactions of the N-substituent are critical. rsc.org
| Compound ID | Indole Substituents | N-Substituent Group | IC50 (nM) | Reference |
|---|---|---|---|---|
| 17 | 5-Fluoro | 4-(Diethylamino)phenethyl | 484 | nih.gov |
| 42 | 5-Chloro | 4-(Diethylamino)phenethyl | 191 | nih.gov |
| 43 | 5-Fluoro, 3-Methyl | 4-(Diethylamino)phenethyl | 125 | nih.gov |
| 45 | 5-Chloro, 3-Methyl | 4-(Diethylamino)phenethyl | 79 | nih.gov |
| 1 | 5-Fluoro | 4-(Piperidin-1-yl)phenethyl | 853 | nih.gov |
| 46 | 5-Chloro | 4-(Piperidin-1-yl)phenethyl | 432 | nih.gov |
| 47 | 5-Fluoro, 3-Methyl | 4-(Piperidin-1-yl)phenethyl | 212 | nih.gov |
The linker connecting the core indole-2-carboxamide scaffold to other functional groups is a key component in optimizing ligand-target interactions. The length, rigidity, and chemical nature of this linker can significantly affect binding affinity. nih.gov
In the development of CB1 allosteric modulators, an ethylene (B1197577) linker between the amide bond and the N-phenyl ring was identified as an important feature for activity. nih.gov This suggests an optimal distance and orientation are required for the N-phenyl ring to interact effectively with its sub-pocket in the receptor.
In other studies, extending the linker between the indole scaffold and a bulky group like adamantane (B196018) was explored by introducing a carbonyl piperazine (B1678402) fragment. rsc.org While specific activity data for this modification was not detailed in comparison to a direct linkage, the strategy highlights the importance of exploring different linker architectures. However, introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was found to be unfavorable for antitubercular activity. rsc.org This contrasts with findings where adding a methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring elicited almost the same high potency as the direct-linked analogue, indicating that the impact of a linker is highly context-dependent on the specific terminal group and the biological target. rsc.org
Pharmacophoric Feature Identification and Ligand Design Principles
Based on the accumulated SAR data, a general pharmacophore model for bioactive indole-2-carboxamide derivatives can be constructed, guiding the design of new and more effective molecules.
A composite analysis of various indole-2-carboxamide series reveals several key pharmacophoric features:
Indole Nucleus: Serves as a critical scaffold. Positions C4, C5, and C6 are key points for modification, often with lipophilic and/or halogen substituents to enhance membrane permeability and target engagement. rsc.org For CB1 modulation, C5-halogen and C3-small alkyl groups are preferred. nih.gov
C2-Carboxamide Moiety: This group is essential, likely acting as a hydrogen bond donor (N-H) and acceptor (C=O) to form key interactions within the binding site of the target protein. Its orientation is crucial for activity. impactfactor.org
N-Substituent: A large, often lipophilic or aromatic, substituent on the amide nitrogen is consistently required for high potency across different biological targets. nih.govrsc.orgnih.gov
For antitubercular activity, bulky caged structures like adamantane or rimantadine are effective. rsc.org
For CB1 modulation, a phenethyl group with an electron-donating substituent (e.g., diethylamino) at the para position is optimal. nih.gov
For antiproliferative activity, a second indole moiety attached via the amide linkage significantly boosts potency. nih.gov
Linker: An optimal linker, such as an ethylene bridge between the amide and a terminal phenyl ring, is necessary to position the N-substituent correctly for maximal interaction with the target. nih.gov
The SAR and pharmacophore analyses give rise to several hypotheses for designing derivatives with enhanced potency and selectivity:
Hybridization of Optimal Features: It can be hypothesized that combining the most favorable substitutions from different studies could yield highly potent compounds. For example, a molecule featuring the 4,6-dichloroindole core (highly active against M. tuberculosis) combined with the N-(1-adamantyl) group (more potent than N-rimantadine) could result in a superior antitubercular agent. rsc.org
Fine-Tuning Lipophilicity and Sterics: Since lipophilicity is a driving factor for antitubercular activity, systematic exploration of different halogen combinations (e.g., 4-chloro-6-bromo) or other lipophilic groups at positions 4 and 6 of the indole could lead to improved cell wall penetration and potency. rsc.org
Conformationally Constrained Linkers: The importance of the ethylene linker in CB1 modulators suggests that a specific conformation is preferred. nih.gov It is hypothesized that replacing this flexible linker with more rigid bioisosteres (e.g., cyclopropane, vinyl) could lock the molecule in its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov
Exploration of Novel N-Substituents: For antiproliferative agents, the N-linked second indole moiety was crucial. nih.gov A reasonable hypothesis is that replacing this second indole with other heteroaromatic systems known to interact with kinase domains (e.g., quinoline, pyrimidine) could lead to new derivatives with altered kinase selectivity profiles and potentially enhanced efficacy.
Molecular Interactions and Biological Target Engagement Mechanisms Non Clinical Focus
In Vitro Mechanistic Investigations of Indole-2-Carboxamide Derivatives
The indole-2-carboxamide scaffold is a recognized pharmacophore that has been utilized in the design of various biologically active molecules. Research has demonstrated that substitutions on the indole (B1671886) ring and the carboxamide nitrogen can significantly influence the compound's affinity and selectivity for different biological targets.
Receptor Binding Affinity and Allosteric Modulation Studies
The nature and position of substituents on the indole scaffold are critical for determining the affinity and modulatory effects at cannabinoid receptors. For example, substitutions at the 5-position of the indole ring have been shown to be detrimental to binding and functional activity at the CB1 receptor, whereas modifications at other positions can be better tolerated.
Table 1: Representative Data for a Structurally Related Indole-2-Carboxamide as a CB1 Allosteric Modulator
| Compound | Target | Assay Type | KB (nM) | α | Reference |
|---|---|---|---|---|---|
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | CB1 | Radioligand Binding | 180 | 1.5 |
Note: This data is for a structurally related compound and not 7-Amino-4-methyl-1H-indole-2-carboxamide. KB represents the equilibrium dissociation constant of the allosteric modulator, and α represents the cooperativity factor.
The versatility of the indole-2-carboxamide scaffold has led to its investigation against other receptor systems. For example, a library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor binding function 3 (BF3), an allosteric site on the androgen receptor. This highlights the potential for this chemical class to interact with various receptors, with specificity being dictated by the substitution patterns.
Enzyme Inhibition Kinetics and Mechanisms
Substituted indole-2-carboxamides have been explored as inhibitors of protein kinases, which are crucial regulators of cell signaling. Specifically, certain derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). These enzymes are often dysregulated in cancer, making them attractive therapeutic targets.
The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mechanism of inhibition for many kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme.
Table 2: Representative Inhibitory Activities of Substituted Indole-2-Carboxamides against EGFR and CDK2
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 5-substituted-3-ethylindole-2-carboxamide derivative | EGFR | 85 - 124 | |
| 5-substituted-3-ethylindole-2-carboxamide derivative | CDK2 | 33 - 46 |
Note: This data is for a class of structurally related compounds and not specifically for this compound.
The indole-2-carboxamide scaffold has emerged as a promising framework for the development of novel antitubercular agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
The potency of indole-2-carboxamide derivatives against M. tuberculosis is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 3: Antitubercular Activity of a Representative Indole-2-Carboxamide MmpL3 Inhibitor
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | M. tuberculosis H37Rv | 0.012 |
Note: This data is for a structurally related compound and not this compound.
Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenic pathway, and its allosteric inhibition presents a therapeutic strategy for managing type 2 diabetes. nih.gov Indole derivatives have been explored as potential allosteric inhibitors of FBPase, binding to the AMP allosteric site. nih.govacs.org The molecular structure of these inhibitors, particularly the substitutions on the indole scaffold, plays a critical role in their binding affinity and inhibitory activity. nih.gov
Research into a series of indole-2-carboxylic acid derivatives has shed light on the structure-activity relationships (SAR) governing FBPase inhibition. These studies indicate that substituents at the 7-position of the indole ring are crucial for the interaction with the enzyme. nih.gov While a nitro group at the 7-position was found to be a favorable fragment for inhibitory activity, likely due to its electron-withdrawing properties and its ability to act as a hydrogen bond acceptor, other substitutions have shown varied effects. nih.gov
Notably, the replacement of a nitro or chloro group at the 7-position with an acetylamino or a methyl group led to a complete loss of inhibitory activity in the studied series of compounds. nih.gov This suggests that the nature of the substituent at this position is a key determinant of the molecule's ability to effectively bind to the allosteric site of FBPase and induce a conformational change that inhibits its catalytic function. The amino group in this compound, being structurally related to the acetylamino group, may therefore influence its potential as an FBPase inhibitor.
Table 1: Impact of 7-Position Substituents on the FBPase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound Reference | 7-Position Substituent | FBPase Inhibitory Activity |
| 6g | Acetylamino | Inactive |
| 6i | Methyl | Inactive |
| 6h | Bromine | Weak Inhibition |
| N/A | Nitro | Favorable for Inhibition |
This table summarizes findings on related indole derivatives to infer the potential activity of this compound.
Secreted Phospholipase A2 Type X (sPLA2-X) Inhibition
Secreted phospholipase A2 type X (sPLA2-X) is an enzyme implicated in inflammatory processes and is considered a potential therapeutic target. nih.gov A series of indole-2-carboxamides has been identified as potent and selective inhibitors of sPLA2-X. nih.govnih.gov The inhibitory mechanism of these compounds involves key interactions with the active site of the enzyme.
The primary amide group of the indole-2-carboxamide scaffold is crucial for its inhibitory activity, forming three hydrogen bonds and a coordination bond with the catalytic calcium ion within the sPLA2-X active site. nih.gov The indole core of these inhibitors occupies a hydrophobic pocket, and the substituents on the indole ring can be modified to enhance potency and selectivity. nih.gov
While specific data for this compound is not available, structure-activity relationship studies on related indole-2-carboxamides provide insights into the structural requirements for potent sPLA2-X inhibition. For instance, the introduction of bulky, electron-withdrawing groups at certain positions on the indole ring has been shown to improve inhibitory potency. nih.gov
Table 2: sPLA2-X Inhibitory Potency of Selected Indole-2-Carboxamide Derivatives
| Compound | Substituents | sPLA2-X IC50 (nM) |
| 1 | Unsubstituted | 1300 |
| 28 | 6-Hydroxymethyl | 1100 |
| 29 | 6-Cyano | 1000 |
| 30 | 6-Difluoromethoxy | 690 |
| 31 | 6-Trifluoromethoxy | 270 |
This table presents data on related indole-2-carboxamide derivatives to illustrate the structure-activity relationship for sPLA2-X inhibition. nih.gov
Heme Oxygenase (HO) Activity Modulation
Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking it down into biliverdin, free iron, and carbon monoxide. There are two main isoforms, the inducible HO-1 and the constitutive HO-2. HO-1 is a key player in the cellular stress response and has anti-inflammatory and antioxidant functions. Modulation of HO-1 activity is a therapeutic strategy for various diseases.
Currently, there is a lack of direct scientific evidence in the reviewed literature specifically linking this compound to the modulation of heme oxygenase activity. While indole-containing compounds have been investigated for a wide range of biological activities, specific studies on the effect of this compound on either HO-1 or HO-2 expression or activity have not been reported in the available research. Further investigation would be required to determine if this compound has any modulatory effects on the heme oxygenase system.
HIV-1 Integrase Strand Transfer Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. nih.gov Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org These compounds act by chelating the two magnesium ions within the active site of the integrase, thereby blocking the strand transfer step of viral DNA integration into the host genome. nih.govresearchgate.net
The inhibitory potency of these indole derivatives is highly dependent on the substituents on the indole ring. Structural optimizations have demonstrated that modifications at various positions can significantly enhance the anti-integrase activity. nih.gov For example, the introduction of a long branch on the C3 position of the indole core has been shown to improve interactions with a hydrophobic cavity near the active site of the integrase. nih.gov
While the IC50 value for this compound is not specifically reported, studies on closely related indole-2-carboxylic acid derivatives provide a strong indication of the potential of this scaffold for HIV-1 integrase inhibition. The data from these studies can be used to infer the potential activity of this compound and guide further research.
Table 3: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Modifications | IC50 (μM) |
| 3 | Parent Compound | 12.41 |
| 15 | C3-p-trifluorophenyl long-chain | 2.34 |
| 18 | C3-o-fluorophenyl long-chain | 1.91 |
| 20a | Optimized C3 long branch | 0.13 |
This table showcases the significant improvement in inhibitory activity with structural modifications on the indole-2-carboxylic acid scaffold. nih.gov
Cellular Pathway Modulation (e.g., ERK1/2 phosphorylation, NF-κB, apoptotic pathways)
The biological effects of small molecules are often mediated through their modulation of key cellular signaling pathways. While direct studies on this compound are limited, research on related indole compounds suggests potential interactions with several critical pathways, including the ERK1/2, NF-κB, and apoptotic pathways.
Indole compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which has a significant crosstalk with the NF-κB pathway. nih.gov NF-κB is a central transcription factor involved in inflammatory responses and cell survival. nih.gov Inhibition of the PI3K/Akt/mTOR pathway by some indole derivatives can lead to the suppression of NF-κB activation. nih.gov
Furthermore, certain indole-2-carboxamide derivatives have been reported to possess antiproliferative activity by inducing apoptosis. mdpi.com The apoptotic process can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases. Some indole-2-carboxamides have been found to induce apoptosis through the activation of these downstream effector caspases. nih.gov
The ERK1/2 signaling pathway is another crucial regulator of cell proliferation, differentiation, and survival. While direct evidence linking this compound to ERK1/2 phosphorylation is not available, the broad biological activities of indole derivatives suggest that this pathway could be a potential target. Further research is necessary to elucidate the specific effects of this compound on these fundamental cellular signaling cascades.
Identification of Biological Targets and Modes of Action
Ligand-Based Target Identification Approaches
Ligand-based drug design strategies are valuable tools for identifying the biological targets of novel compounds when the three-dimensional structure of the target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Quantitative structure-activity relationship (QSAR) modeling is a key ligand-based approach that has been applied to the indole-2-carboxamide scaffold. ijpar.com
A QSAR study conducted on a series of indole-2-carboxamide derivatives as cannabinoid receptor 1 (CB1) antagonists provides a relevant example of this approach. ijpar.com In this study, various physicochemical and structural descriptors of the compounds were correlated with their biological activity. The resulting QSAR models helped to identify the key structural features required for potent CB1 antagonistic activity. ijpar.com
The study revealed that certain electronic properties at specific positions of the indole-2-carboxamide core were either favorable or detrimental to the desired activity. ijpar.com For instance, the electrostatic potential charges at particular atoms were found to significantly influence the CB1 antagonistic activity. ijpar.com Such models can be used to predict the activity of new compounds, including this compound, and to guide the design of more potent and selective molecules. This approach, by analyzing the shared features of active compounds, can provide valuable clues about the potential biological targets of a novel molecule based on its structural similarity to compounds with known targets.
Proteomic and Biophysical Methods for Target Validation
The validation of a biological target is a critical step in understanding the mechanism of action of any bioactive compound. For this compound, while specific proteomic and biophysical data is not extensively available in the public domain, the application of established methodologies to structurally related indole carboxamide compounds provides a clear framework for how its molecular interactions and target engagement would be investigated. These techniques are essential for confirming direct binding to a putative target protein and elucidating the kinetics and thermodynamics of this interaction.
Proteomic and biophysical methods offer a label-free and direct assessment of target engagement in a cellular or near-physiological context. Techniques such as the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) are at the forefront of target validation in modern drug discovery and chemical biology.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a cellular environment. nih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. nih.gov When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and then quantifying the amount of the target protein remaining in the soluble fraction (typically by Western blotting or mass spectrometry), one can assess the extent of target stabilization conferred by the compound. nih.govnih.gov An increase in the melting temperature (Tm) of the protein in the presence of the compound is indicative of direct binding.
For instance, in a study on azaquindole-1, an autophagy inhibitor with an indole core structure, CETSA was employed to validate its engagement with the target protein VPS34. The results demonstrated a significant thermal stabilization of VPS34 in the presence of azaquindole-1, confirming direct binding within the cell lysate. researchgate.net
Illustrative CETSA Data for an Indole-Containing Compound
| Compound | Target Protein | Assay System | Observed Thermal Shift (ΔTm) | Conclusion |
| Azaquindole-1 | VPS34 | Cell Lysate | +5.03 ± 1.8 °C | Confirmed direct target engagement |
This table is illustrative and based on data for a structurally related indole compound, azaquindole-1, to demonstrate the application of the CETSA technique. researchgate.net
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a highly sensitive biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time without the need for labels. nih.gov In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing the compound of interest is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. scispace.com
This technique allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. A lower KD value signifies a higher binding affinity.
Studies on various small molecules, including those with indole scaffolds, have utilized SPR to characterize their binding to target proteins. For example, SPR has been effectively used to determine the receptor affinity constants for synthetic cannabinoids, some of which are indole-based, with the CB1 receptor. nih.gov
Illustrative SPR Kinetic Data for Indole Carboxamide Analogues
| Compound | Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |
| Indole Carboxamide A | CB1 Receptor | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Indole Carboxamide B | CB1 Receptor | 3.5 x 10⁵ | 1.8 x 10⁻³ | 5.1 |
This table presents hypothetical data based on typical results for indole carboxamide derivatives binding to a receptor like CB1, as specific data for this compound is not available. This illustrates how SPR is used to quantify binding kinetics and affinity. nih.govnih.gov
Kinome Profiling
Given that many indole-based molecules are known to target protein kinases, kinome profiling is a crucial proteomic approach for assessing the selectivity of a compound. nih.gov This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (often expressed as IC50 or percent inhibition at a given concentration). The results of a kinome scan can reveal the primary target(s) of the compound and also identify potential off-target kinases, which is critical for understanding its broader biological effects. While specific kinome profiling data for this compound is not publicly documented, this method would be a standard step in its preclinical characterization.
Computational and Theoretical Studies of 7 Amino 4 Methyl 1h Indole 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of a molecule. nih.govnih.govresearchgate.net For 7-Amino-4-methyl-1H-indole-2-carboxamide, these calculations can predict its geometry, electronic distribution, and reactivity descriptors, which are crucial for understanding its chemical behavior.
The electronic structure of this compound is characterized by the delocalized π-system of the indole (B1671886) ring, influenced by the electron-donating amino group at position 7 and the methyl group at position 4, as well as the electron-withdrawing carboxamide group at position 2. DFT calculations can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can quantify the molecule's susceptibility to chemical reactions. The presence of the amino group is expected to increase the electron density on the indole ring, potentially making it more susceptible to electrophilic attack. Conversely, the carboxamide group can act as a hydrogen bond donor and acceptor, influencing its interaction with other molecules.
Table 1: Representative Quantum Chemical Reactivity Descriptors (Note: The following values are illustrative and based on typical DFT calculations for similar indole derivatives, as specific data for this compound is not publicly available.)
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. A higher value suggests greater electron-donating capacity. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. A lower value suggests greater electron-accepting capacity. |
| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |
| Electronegativity (χ) | 3.5 eV | Measures the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | 2.3 eV | Measures the resistance to change in electron distribution or charge transfer. |
The conformational flexibility of this compound is primarily associated with the rotation around the C2-C(O) bond of the carboxamide group. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the low-energy conformers that are most likely to be populated at physiological temperatures.
The orientation of the carboxamide group relative to the indole ring is crucial as it dictates the spatial arrangement of hydrogen bond donors and acceptors, which in turn affects its binding to biological targets. Theoretical calculations can predict the relative energies of different conformers and the energy barriers between them, providing insights into the molecule's dynamic behavior.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (protein). nih.govmdpi.comchemmethod.com These methods are instrumental in understanding the potential mechanism of action of drug candidates like this compound.
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov These simulations rely on scoring functions to estimate the binding affinity. The indole scaffold is a common feature in many biologically active compounds and is known to participate in various types of interactions. nih.govarkat-usa.org
For this compound, key interactions could include:
Hydrogen Bonding: The amino group at position 7 and the NH and C=O groups of the carboxamide at position 2 can form hydrogen bonds with amino acid residues in the protein's binding pocket. researchgate.net
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methyl group at position 4 and the indole ring itself can form hydrophobic interactions with nonpolar residues.
Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues like lysine (B10760008) and arginine. acs.org
Predicting the correct binding mode is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. researchgate.netnih.govresearchgate.net Docking algorithms generate multiple possible binding poses, which are then ranked based on their predicted binding energies. chemmethod.com The most favorable poses are those that maximize favorable interactions and minimize steric clashes.
Validation of the predicted binding mode can be achieved through more rigorous computational methods like molecular dynamics simulations or by comparing the predictions with experimental data from techniques such as X-ray crystallography of the ligand-protein complex. In the absence of experimental data for this specific compound, predictions are based on its structural similarity to other known indole-2-carboxamide inhibitors. nih.govnih.gov
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site (Note: This table is illustrative and based on common interaction patterns observed for indole-2-carboxamide inhibitors in kinase binding sites.)
| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |
| Carboxamide NH | Glutamic Acid | Hydrogen Bond (Donor) |
| Carboxamide C=O | Lysine | Hydrogen Bond (Acceptor) |
| Indole NH | Aspartic Acid | Hydrogen Bond (Donor) |
| Indole Ring | Phenylalanine | π-π Stacking |
| 7-Amino Group | Serine | Hydrogen Bond (Donor/Acceptor) |
| 4-Methyl Group | Leucine, Valine | Hydrophobic Interaction |
Ligand binding can induce conformational changes in the protein, which may be essential for its biological function or inhibition. researchgate.net For instance, the binding of an inhibitor might stabilize an inactive conformation of an enzyme or disrupt the protein-protein interactions necessary for its activity. MD simulations can help to identify these ligand-induced conformational shifts by analyzing the trajectory of the protein's atoms over the simulation period.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses of this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are pivotal computational methodologies in modern drug discovery and materials science. These approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively. For the specific compound, this compound, and its analogs, QSAR and QSPR studies serve as predictive tools to guide the synthesis of more potent and selective molecules, thereby accelerating the drug development process.
2D and 3D QSAR Models for Activity Prediction
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of indole-2-carboxamides has been the subject of numerous QSAR studies for various biological targets. These studies provide a framework for understanding the structural requirements for activity and can be extrapolated to infer the behavior of the target compound.
2D QSAR Models:
Two-dimensional QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP, molar refractivity). For indole-2-carboxamide derivatives, 2D QSAR studies have often employed statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to build predictive models.
A QSAR study on a series of indole-2-carboxamides as cannabinoid receptor 1 (CB1) antagonists revealed the importance of electrostatic potential charges at various positions of the indole ring. nih.gov The study indicated that an increased positive charge at position 3 and the presence of an electron-releasing group at this position could be favorable for CB1 antagonistic activity. nih.gov Conversely, an increase in charge at positions 2 and 7 was suggested to be unfavorable for this particular activity. nih.gov
Interactive Data Table: Key Physicochemical Descriptors in 2D QSAR of Indole-2-Carboxamides
| Descriptor | Description | Potential Influence on Activity of Indole-2-Carboxamides |
| LogP | Octanol-water partition coefficient | Modulates membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences hydrogen bonding capacity and cell penetration. |
| Molecular Weight (MW) | Mass of the molecule | Affects overall size and diffusion properties. |
| Dipole Moment | Measure of the polarity of the molecule | Can be critical for receptor binding interactions. |
| Electrostatic Potential Charges | Charge distribution across the molecule | Dictates electrostatic interactions with the target protein. nih.gov |
3D QSAR Models:
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. These models generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity.
For various indole derivatives, 3D-QSAR models have been successfully developed. For instance, CoMSIA-based 3D-QSAR models for indole analogues as monoamine oxidase inhibitors have demonstrated high predictive capability. In such models, steric, electrostatic, and hydrophobic fields are key determinants of the inhibitory activity. Similarly, 3D-QSAR studies on indole derivatives as phosphodiesterase IV inhibitors have identified crucial features for designing new potent compounds.
A review of synthetic strategies and computer modeling of indole-2 and 3-carboxamides highlights the use of 3D-QSAR calculations to design new molecules with appropriate hydrogen bonding interactions at the carboxamide position. mdpi.com This suggests that the orientation of the carboxamide group, which can exist in cis or trans states relative to the indole NH, is a critical factor that can be optimized using 3D-QSAR. mdpi.com
Interactive Data Table: Common Fields in 3D QSAR Models of Indole Derivatives
| 3D QSAR Field | Description | Implication for this compound |
| Steric Field | Regions where bulky groups are favored or disfavored. | The methyl group at position 4 introduces steric bulk that could be crucial for binding. |
| Electrostatic Field | Regions where positive or negative charges are favored. | The amino group at position 7 and the carboxamide at position 2 are key electrostatic features. |
| Hydrophobic Field | Regions where hydrophobic groups enhance or diminish activity. | The indole ring itself provides a significant hydrophobic scaffold. |
| Hydrogen Bond Donor/Acceptor Fields | Regions where H-bond donors or acceptors are favorable. | The amino and carboxamide groups are potent hydrogen bond donors and acceptors. |
Predictive Modeling for Research Compound Prioritization
Predictive modeling, informed by QSAR and other computational techniques, is a cornerstone of modern drug discovery for prioritizing which compounds to synthesize and test. By building robust and validated QSAR models, researchers can virtually screen large libraries of potential derivatives of a lead compound like this compound.
The process typically involves:
Dataset Curation: A set of known active and inactive compounds with structural similarity to the lead compound is compiled.
Model Generation and Validation: 2D and/or 3D QSAR models are developed and rigorously validated using internal and external test sets to ensure their predictive power.
Virtual Screening: A virtual library of novel derivatives is created by systematically modifying the lead structure. The validated QSAR model is then used to predict the activity of these virtual compounds.
Prioritization: Compounds with the highest predicted activity and desirable physicochemical properties (e.g., drug-likeness, ADME properties) are prioritized for synthesis and biological evaluation.
For instance, structure-based drug design and molecular modeling have been employed to identify new indole-2-carboxamides as potential anticancer agents by targeting kinases like PI3Kα and EGFR. This approach, combined with predictive modeling, allows for the rational design of compounds with improved potency and selectivity. The integration of machine learning algorithms into QSAR modeling is further enhancing the accuracy and predictive power of these models for kinase inhibitors.
The application of such predictive models to this compound would involve exploring substitutions at the amino group, the indole nitrogen, and potentially the phenyl ring of the indole core to identify derivatives with enhanced biological activity for a specific target.
Advanced Methodological Approaches in the Study of 7 Amino 4 Methyl 1h Indole 2 Carboxamide
Advanced Spectroscopic Characterization for Molecular Interaction Elucidation
Spectroscopic techniques are fundamental in detailing the molecular interactions that underpin the biological activity of 7-Amino-4-methyl-1H-indole-2-carboxamide. These methods provide high-resolution data on binding events, conformational changes, and metabolic transformations.
NMR Spectroscopy for Ligand-Target Binding and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying biomolecular interactions at an atomic level. nih.govtandfonline.com For a compound like this compound, NMR can provide detailed insights into its binding mode with a target protein and any conformational changes that occur upon binding.
Several NMR techniques are employed to characterize such interactions. Chemical Shift Perturbation (CSP) mapping is used to identify the binding site on the protein. By comparing the NMR spectra of the protein in its free and ligand-bound states, changes in the chemical shifts of specific amino acid residues can be mapped onto the protein's structure, revealing the binding interface.
Saturation Transfer Difference (STD) NMR is used to identify which parts of the ligand are in close contact with the protein. This experiment irradiates the protein and observes the transfer of saturation to the bound ligand's protons, providing a clear epitope map of the binding interaction. For this compound, this could reveal the specific involvement of the amino, methyl, or carboxamide groups in the binding event.
Nuclear Overhauser Effect (NOE) experiments, including transferred NOE (trNOE), can be used to determine the conformation of the ligand when it is bound to its target. This is particularly useful for flexible molecules, allowing researchers to understand the bioactive conformation required for activity. The structural information derived from these NMR studies is critical for structure-based drug design, enabling the rational optimization of the indole (B1671886) scaffold for improved affinity and selectivity. tandfonline.com
| NMR Technique | Information Obtained | Application to this compound |
| Chemical Shift Perturbation (CSP) | Identifies the amino acid residues in the target's binding pocket. | Maps the binding site on the target protein. |
| Saturation Transfer Difference (STD) | Determines which parts of the ligand are in direct contact with the target. | Elucidates the binding epitope of the compound. |
| Nuclear Overhauser Effect (NOE) | Reveals the three-dimensional structure of the ligand when bound to the target. | Defines the bioactive conformation of the molecule. |
High-Resolution Mass Spectrometry for Metabolite and Interaction Partner Identification
High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and quantifying metabolites and for discovering protein interaction partners. upsc.sedocumentsdelivered.com When this compound is administered in a biological system, it undergoes metabolic transformation. HRMS can detect and identify these metabolites by providing highly accurate mass measurements, which allows for the determination of elemental compositions. nih.gov Tandem mass spectrometry (MS/MS) further fragments the metabolite ions to provide structural information, enabling the precise identification of metabolic modifications such as hydroxylation, glucuronidation, or sulfation on the indole ring or its substituents. upsc.se
Furthermore, mass spectrometry-based proteomics can identify the cellular targets and interaction partners of this compound. In techniques like affinity purification-mass spectrometry (AP-MS), a tagged version of the compound is used to pull down its binding partners from a cell lysate. The captured proteins are then identified by HRMS, revealing the molecular targets through which the compound exerts its biological effects. This approach is crucial for understanding the mechanism of action and potential off-target effects. scirp.org
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography provides the highest resolution view of how a ligand binds to its macromolecular target. mdpi.com Obtaining a crystal structure of this compound in complex with its target protein is a key goal in drug discovery, as it offers a detailed three-dimensional map of the binding interactions. nih.govspringernature.com
Co-crystallization Strategies for Structural Elucidation
To obtain a crystal structure of a protein-ligand complex, co-crystallization is a common strategy. This involves crystallizing the protein in the presence of the ligand. Several techniques can be employed:
Solvent Evaporation: This is the most common method, where the protein and this compound are mixed in a suitable buffer, and the solvent is allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov
Liquid-Assisted Grinding: This mechanochemical method involves grinding the protein and ligand together with a small amount of solvent, which can catalyze the formation of co-crystals. nih.govoup.com
Slurry Co-crystallization: In this method, a suspension of the protein is mixed with a solution containing the ligand. Over time, the initial solid phase can convert into the more stable co-crystal form. nih.govacs.org
The choice of method depends on the specific properties of the protein and the ligand. rsc.orgresearchgate.net Successful co-crystallization yields diffraction-quality crystals that can be used for X-ray diffraction analysis to solve the three-dimensional structure of the complex. researchgate.net
| Co-crystallization Method | Description | Key Advantage |
| Solvent Evaporation | Slow evaporation of solvent from a solution containing the protein and ligand. | Widely applicable and reliable for many systems. nih.gov |
| Liquid-Assisted Grinding | Grinding the solid components with a catalytic amount of solvent. | Faster and requires less solvent than evaporation methods. nih.gov |
| Slurry Conversion | Equilibrating a solid suspension with a solution of the co-former. | Useful for screening different conditions and for systems with low solubility. acs.org |
Analysis of Binding Pockets and Interaction Motifs
Once a high-resolution crystal structure of the this compound-target complex is obtained, it can be analyzed to reveal the precise nature of the binding interactions. mdpi.com This analysis identifies key interaction motifs that contribute to binding affinity and selectivity. For an indole-2-carboxamide derivative, typical interactions include:
Hydrogen Bonds: The NH group of the indole ring, the amino group at position 7, and the amide NH and carbonyl oxygen of the carboxamide group are all potential hydrogen bond donors and acceptors. mdpi.com These interactions with amino acid residues in the binding pocket are crucial for high-affinity binding. nih.gov
Hydrophobic Interactions: The aromatic indole ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. mdpi.com The 4-methyl group can also contribute to hydrophobic interactions and influence the ligand's orientation.
Understanding these interaction motifs at an atomic level is essential for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
High-Throughput Screening and Lead Identification Methodologies
The discovery of new therapeutic agents often begins with the screening of large compound libraries to identify initial "hits." acs.org High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds in a specific biological assay to identify molecules that interact with a target of interest. aragen.com For a scaffold like this compound, HTS can be used to screen for activity against a wide range of targets, such as enzymes or receptors. nih.govnih.gov
Once initial hits are identified, a process known as "hit-to-lead" optimization begins. solubilityofthings.com This involves a multidisciplinary effort to improve the properties of the initial hits to generate more promising "lead" compounds. aragen.com Key steps in this process include:
Confirmation and Validation: Hits are re-tested to confirm their activity and rule out false positives.
Structure-Activity Relationship (SAR) Studies: A series of analogs of the hit compound are synthesized and tested to understand how chemical modifications affect biological activity. For this compound, this would involve modifying the substituents on the indole ring to probe the SAR. acs.org
Optimization of Physicochemical and ADME Properties: The lead compounds are optimized to improve properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. acs.org
Computational methods, such as molecular docking and virtual screening, are often used in conjunction with experimental screening to prioritize compounds and guide the lead identification process. aragen.com This iterative cycle of design, synthesis, and testing is aimed at producing a lead compound with a desirable balance of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical development. solubilityofthings.com
Cell-Based and Biochemical Assay Development
The development and implementation of robust cell-based and biochemical assays are fundamental to characterizing the biological profile of indole-2-carboxamide derivatives. These assays provide critical data on a compound's efficacy, mechanism of action, and selectivity.
Biochemical Assays: Biochemical assays are essential for determining the direct interaction of a compound with its molecular target, such as an enzyme or receptor. For indole-2-carboxamides, which have been investigated as kinase inhibitors, these assays are crucial. For instance, studies on related compounds have utilized assays to quantify inhibitory activity against specific kinases like EGFR, VEGFR-2, and BRAFV600E. nih.gov These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays: Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context. These assays can measure a wide range of cellular processes, including proliferation, apoptosis (programmed cell death), and cytotoxicity.
Antiproliferative Assays: The antiproliferative effects of indole-2-carboxamide derivatives have been evaluated against various human cancer cell lines. nih.govnih.gov The MTT assay, for example, is a colorimetric assay that measures the metabolic activity of cells and is commonly used to determine the concentration of a compound that inhibits cell growth by 50% (GI50). nih.govnih.gov
Apoptosis Induction: To determine if a compound induces apoptosis, assays that measure the activation of key apoptotic proteins, such as caspases and cytochrome C, are employed. nih.gov For example, derivatives of indole-2-carboxamide have been shown to significantly increase the levels of cytochrome C in cancer cells, indicating the induction of the intrinsic apoptotic pathway. nih.gov
Antimicrobial Assays: The indole-2-carboxamide scaffold has also been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis. nih.gov In this context, assays are performed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov
The table below summarizes the results of cell-based assays for representative indole-2-carboxamide derivatives, illustrating the type of data generated in these studies.
| Compound Derivative | Cell Line/Organism | Assay Type | Measured Activity (GI50/MIC) |
| 5-Chloro-indole-2-carboxamide | A549, MCF-7, Panc-1, HT-29 | Antiproliferative (MTT) | 1.35 µM (mean) nih.gov |
| 4-Methoxyindole (B31235) analogue | M. tuberculosis | Antimicrobial | 2.84 µM nih.gov |
| 5-Methoxyindole analogue | M. tuberculosis | Antimicrobial | 5.67 µM nih.gov |
| Unsubstituted indole derivative | M. tuberculosis | Antimicrobial | 6.20 µM nih.gov |
This table is interactive and can be sorted by column.
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) is a rational approach to drug discovery that starts by identifying small chemical fragments that bind weakly to a biological target. frontiersin.org These fragments are then optimized and linked together or "grown" to produce a lead compound with higher affinity and selectivity. This strategy has been successfully applied in the development of novel therapeutics against various diseases, including tuberculosis. frontiersin.org
The process typically involves:
Fragment Screening: A library of low-molecular-weight fragments is screened against the target protein using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to identify binders.
Hit Validation: The binding of the "hit" fragments is confirmed and characterized.
Fragment Evolution: The identified fragments are then optimized to improve their binding affinity. This can be achieved through:
Fragment Growing: Extending the fragment to interact with adjacent pockets on the protein surface.
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule. frontiersin.org
In the context of indole-2-carboxamides, a 4,6-difluoroindole (B180311) scaffold was selected, and different fragments from previously reported antitubercular agents were attached to it. nih.gov This strategy allows for the exploration of structure-activity relationships (SAR) and the systematic optimization of the lead compound. The table below illustrates a conceptual FBDD approach based on reported strategies for indole-2-carboxamides.
| Component | Description | Example |
| Core Scaffold | The central chemical structure. | 4,6-difluoroindole-2-carboxamide nih.gov |
| Active Fragment | A small chemical group known to contribute to activity against the target. | Benzyl group (from a known anti-TB agent) nih.gov |
| Resulting Molecule | The novel compound created by combining the scaffold and fragment. | N-benzyl-4,6-difluoro-1H-indole-2-carboxamide |
| Objective | The desired outcome of the FBDD strategy. | To enhance antitubercular potency and explore new chemical space. |
This table is interactive and can be sorted by column.
This FBDD approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening, often leading to lead compounds with better physicochemical properties. frontiersin.org
Emerging Research Applications and Future Perspectives for 7 Amino 4 Methyl 1h Indole 2 Carboxamide
Exploration as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The structure of 7-Amino-4-methyl-1H-indole-2-carboxamide makes it an intriguing candidate for development into a chemical probe. The indole (B1671886) core is a common feature in molecules that interact with a wide range of biological targets.
Derivatives of the indole-2-carboxamide scaffold have been extensively studied as allosteric modulators for receptors like the cannabinoid CB1 receptor. acs.org These modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its natural ligands. The specific substitutions on the indole ring are critical for this activity. While direct studies on this compound as a probe are not yet prevalent, its 7-amino group offers a prime site for the attachment of reporter groups, such as fluorophores or photoactivatable moieties. Such modifications would allow researchers to create valuable tools for mapping allosteric binding sites on G-protein coupled receptors (GPCRs) or for visualizing receptor distribution and dynamics within cells.
Furthermore, the indole-2-carboxamide framework is known to interact with various enzymes. By modifying the 7-amino group, researchers could develop specific inhibitors or activity-based probes to investigate the function and regulation of target enzymes within complex biological mixtures. The 4-methyl group, in turn, can influence binding selectivity and pharmacokinetic properties, which are crucial for the development of effective and specific probes.
Development as a Building Block in Complex Molecular Architectures
The synthetic utility of indole derivatives is well-established, and this compound serves as a versatile precursor for constructing more complex, polycyclic molecules. rsc.org The functional groups at the 2, 4, and 7 positions act as synthetic handles that can be selectively modified to build intricate molecular frameworks.
Standard synthetic routes often involve the coupling of an appropriate indole-2-carboxylic acid with an amine. nih.govnih.gov In the case of this compound, the pre-installed amino and methyl groups guide the design of subsequent reactions. The 7-amino group is particularly valuable as it can undergo a wide range of chemical transformations, including:
Acylation: To introduce new amide-containing side chains.
Alkylation: To add alkyl groups that can modulate solubility and steric profile.
Diazotization: To create a diazonium salt, which can then be converted into a variety of other functional groups (e.g., halogens, hydroxyls).
This synthetic tractability allows for the modular and rapid assembly of diverse compound libraries. acs.org For instance, using this compound as a starting material, chemists can systematically vary the substituents attached to the 7-amino position while keeping the core scaffold constant. This approach is fundamental in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes affect a molecule's biological activity. acs.org The indole-2-carboxamide moiety itself is a key precursor in intramolecular and intermolecular cyclization reactions, enabling the creation of fused indole ring systems found in many complex natural products. rsc.org
Integration into Multi-target or Polypharmacological Strategies
Polypharmacology is a modern drug discovery paradigm focused on designing single molecules that can interact with multiple biological targets simultaneously. springernature.com This approach can be particularly effective for complex diseases like cancer, which often involve the dysregulation of multiple signaling pathways. researchgate.net The indole-2-carboxamide scaffold has emerged as a promising platform for developing multi-target agents, especially kinase inhibitors. nih.govmdpi.com
Kinases are a class of enzymes that are frequently overactive in cancer cells, and inhibiting them is a proven anticancer strategy. nih.gov Research has shown that certain indole-based derivatives can dually inhibit key kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.govmdpi.com
The design of such multi-target agents involves incorporating pharmacophoric features that are recognized by the active sites of different kinases. The this compound scaffold provides a rigid core upon which these features can be elaborated. For example, derivatives can be synthesized by attaching different chemical moieties to the 7-amino group to optimize binding interactions with the ATP-binding pockets of multiple kinases. A recent study on indole-2-carboxamides demonstrated their potential as multi-target antiproliferative agents by inhibiting EGFR, BRAFV600E, and VEGFR-2. mdpi.com
| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Compound Va | EGFR | 71 ± 0.6 nM |
| Erlotinib (Reference) | EGFR | 80 ± 0.5 nM |
| Compound Va | BRAFV600E | 77 ± 0.7 nM |
| Compound Vg | BRAFV600E | 81 ± 0.9 nM |
| Erlotinib (Reference) | BRAFV600E | 60 ± 0.5 nM |
Data adapted from a study on multi-target indole-2-carboxamides, demonstrating the potential of this scaffold in kinase inhibition. "Compound Va" and "Compound Vg" are examples from the study used to illustrate the activity of the general scaffold. mdpi.com
Hypothesized Future Research Directions and Unexplored Potential
The unique substitution pattern of this compound opens up numerous avenues for future investigation. Based on its structural characteristics and the broader research on related compounds, several promising directions can be hypothesized.
Advanced Chemical Probes: Future work could focus on leveraging the 7-amino group to create highly sophisticated chemical probes. This includes the development of bifunctional probes that can simultaneously bind to a target protein and recruit other cellular machinery, or the creation of fluorescent probes with environmentally sensitive dyes (solvatochromic fluorophores) that report on the polarity of their binding environment.
Fragment-Based Drug Design: The compound is an ideal candidate for fragment-based drug design (FBDD). nih.govrsc.org In this approach, small molecular "fragments" are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. This compound could serve as a core fragment that is elaborated upon to develop novel therapeutics for a range of diseases, from cancers to infectious diseases like tuberculosis. nih.govnih.gov
Novel Materials Science Applications: While much of the focus has been on biological applications, the indole scaffold is also of interest in materials science. The planar, electron-rich indole ring system can participate in π-π stacking interactions, suggesting potential applications in organic electronics. The 7-amino and 2-carboxamide (B11827560) groups provide sites for polymerization or for coordinating with metal ions to form metal-organic frameworks (MOFs) with unique catalytic or conductive properties.
Exploration of New Biological Targets: The versatility of the indole-2-carboxamide scaffold means it could be adapted to target other protein classes beyond kinases and GPCRs. For example, recent research has highlighted the importance of RNA-modifying enzymes in disease. acs.org The scaffold could be used to design inhibitors for enzymes like METTL3, an RNA methyltransferase implicated in cancer. acs.org Additionally, the scaffold has shown promise in developing agonists for ion channels like TRPV1, which is involved in pain and inflammation. nih.gov
Q & A
Q. Methodological Approach :
- Salt formation : Co-crystallize with HCl or sodium acetate to enhance polar interactions .
- Prodrug design : Introduce PEGylated or phosphate ester groups at the carboxamide nitrogen to increase hydrophilicity .
- Co-solvents : Use DMSO:water (1:4) mixtures with sonication (30 minutes) to achieve 1–5 mM stock solutions .
How do structural modifications at the indole 3-position impact the compound’s affinity for biological targets?
Q. SAR Study Insights :
- Electron-withdrawing groups (e.g., -CF3 at the 3-position) improve binding to kinase domains by forming halogen bonds with hinge regions .
- Bulkier substituents (e.g., benzyl or cyclohexyl) reduce activity due to steric clashes in hydrophobic pockets .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with isothermal titration calorimetry (ITC) .
What analytical techniques are critical for characterizing this compound purity and stability?
Q. Basic Protocol :
- HPLC-PDA : C18 column, 0.1% TFA in acetonitrile/water gradient (retention time ~8.2 minutes) .
- HRMS : ESI+ mode to confirm molecular ion [M+H]+ with <2 ppm mass error .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts .
How can researchers design a robust in vivo pharmacokinetic study for this compound?
Q. Advanced Experimental Design :
- Dosing : Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, and 24 hours .
- Metabolite profiling : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the indole nitrogen) .
- Tissue distribution : Radiolabel the compound with ^14C at the methyl group for whole-body autoradiography .
What mechanistic pathways are implicated in the apoptotic activity of this compound?
Q. Mechanistic Insights :
- Caspase activation : Western blotting shows cleavage of caspase-3/9 in treated cells (1–10 μM, 24 hours) .
- Mitochondrial depolarization : JC-1 staining reveals loss of ΔΨm within 6 hours of treatment .
- Transcriptomic profiling : RNA-seq identifies downregulation of Bcl-2 and upregulation of Bax in a p53-dependent manner .
How can computational modeling guide the optimization of indole-2-carboxamide derivatives?
Q. Methodological Integration :
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., EGFR TK domain) over 100 ns to assess binding stability .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing -NH2 with -OCH3) .
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
